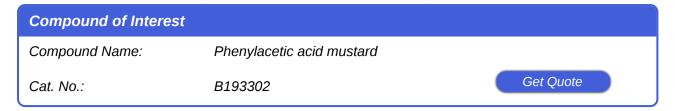


An In-depth Technical Guide to the Physicochemical Properties of Phenylacetic Acid Mustard

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetic acid mustard (PAM), the primary active metabolite of the chemotherapeutic agent chlorambucil, is a bifunctional alkylating agent with significant antineoplastic properties. [1][2] This document provides a comprehensive overview of the physicochemical properties of PAM, its mechanism of action, and relevant experimental methodologies. The information is intended to serve as a technical resource for researchers and professionals involved in drug development and cancer research.

Chemical Identity and Physicochemical Properties

Phenylacetic acid mustard, with the IUPAC name 2-[4-[bis(2-chloroethyl)amino]phenyl]acetic acid, is a nitrogen mustard derivative of phenylacetic acid.[3][4] Its fundamental properties are summarized below.

General Properties



Property	Value	Source
IUPAC Name	2-[4-[bis(2- chloroethyl)amino]phenyl]aceti c acid	[3][4]
Synonyms	4-[Bis(2- chloroethyl)amino]benzeneace tic Acid, [p-[Bis(2- chloroethyl)amino]phenyl]aceti c Acid, Chlorophenacyle	[3]
CAS Number	10477-72-2	[5]
Molecular Formula	C12H15Cl2NO2	[5]
Molecular Weight	276.16 g/mol	[4][5]
Appearance	Off-White Solid	[6]

Physicochemical Data

Quantitative experimental data for some physicochemical properties of **Phenylacetic acid mustard** are not readily available in the public domain. The table below includes available data for PAM and, for comparative purposes, data for the parent compound, Phenylacetic Acid.

Property	Phenylacetic Acid Mustard	Phenylacetic Acid (for reference)	Source
Melting Point	Data not available	76-78 °C	[7][8]
Boiling Point	Data not available	265 °C	[7][8]
Aqueous Solubility	Data not available	1.50 g/100 mL (20 °C)	[9]
LogP (calculated)	2.5977	1.41	[5][10]
рКа	Data not available	4.31	[10]

Note: The properties of Phenylacetic Acid are provided for context and should not be used as a direct substitute for the properties of **Phenylacetic Acid Mustard**.



Stability and Reactivity

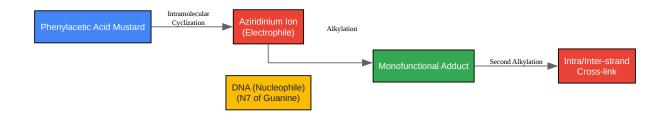
Phenylacetic acid mustard is a reactive molecule due to the presence of the bis(2-chloroethyl)amino group. In aqueous solutions, it undergoes decomposition through an intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[11] This intermediate is a potent electrophile that can alkylate various nucleophilic sites on biomolecules.[11] The stability of PAM is noted to be greater in whole plasma as compared to plasma ultrafiltrate.[11]

Mechanism of Action: DNA Alkylation and Signaling Pathways

As a nitrogen mustard, the primary mechanism of action of PAM is the alkylation of DNA.[2] This process disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

DNA Alkylation

The electrophilic aziridinium ion formed from PAM reacts with nucleophilic sites in DNA, with a preference for the N7 position of guanine residues.[2] Being a bifunctional agent, one molecule of PAM can react with two different nucleophilic sites, leading to the formation of both intrastrand and inter-strand DNA cross-links.[2] These cross-links are particularly cytotoxic as they prevent the separation of DNA strands, which is essential for replication and transcription.



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Figure 1: Mechanism of DNA Alkylation by **Phenylacetic Acid Mustard**.

DNA Damage Response (DDR) Pathway





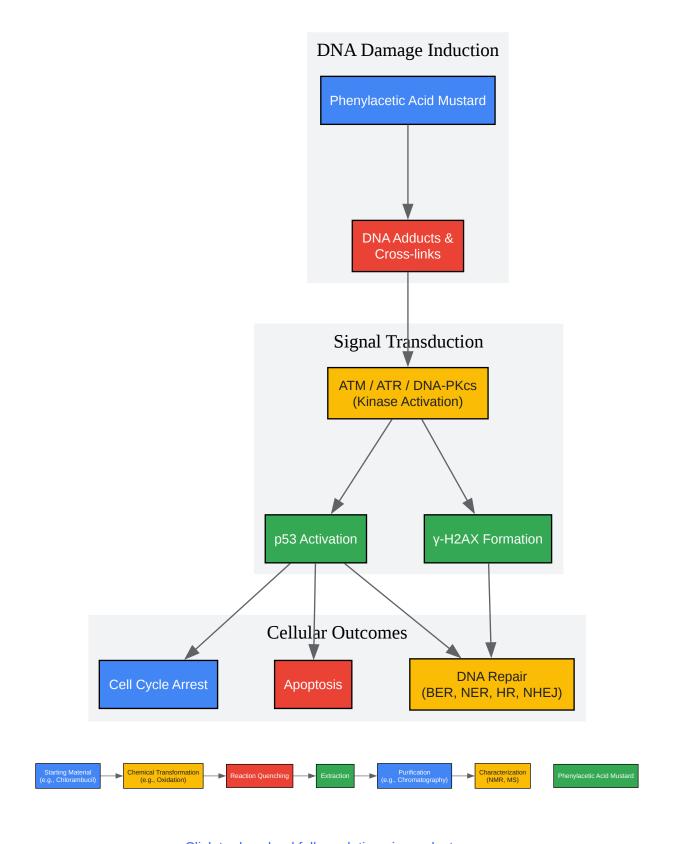


The DNA lesions created by PAM trigger a complex cellular signaling network known as the DNA Damage Response (DDR).[12] This pathway aims to repair the damage, but if the damage is too extensive, it can initiate programmed cell death (apoptosis).

Key events in the PAM-induced DDR include:

- Damage Sensing: DNA lesions are recognized by sensor proteins.
- Transducer Kinase Activation: This recognition activates key kinases such as ATM (Ataxia Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit).[12]
- Effector Protein Activation: These kinases then phosphorylate a multitude of downstream effector proteins, including the tumor suppressor p53 and the histone variant H2AX.[12][13]
- Cellular Outcomes: The activation of these effectors leads to cell cycle arrest, allowing time for DNA repair. If the damage is irreparable, p53 can trigger apoptosis.[13][14]





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